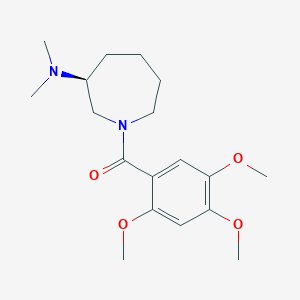
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multi-step processes, often starting from simple precursors undergoing condensation, cyclization, and subsequent functionalization reactions. For example, Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and characterized its structure, indicating a common approach to synthesizing such compounds through controlled reactions and crystallization techniques (Tamer et al., 2016).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, such as FT-IR, UV-Vis, and NMR, are commonly used for structural characterization. The molecular structure often reveals stability indicators like negative HOMO and LUMO energies, and a small energy gap suggesting intramolecular charge transfer potential, as seen in the study by Tamer et al. (2016). Such structural insights are crucial for understanding the electronic and optical properties of the compound (Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, reflecting their reactivity and potential utility in synthesizing more complex molecules. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, showing how functionalization and interaction with different reagents can lead to diverse compounds, hinting at the versatile chemistry of pyrazole-based structures (Mironovich & Shcherbinin, 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal habits, are often determined through experimental studies. For example, Quiroga et al. (2013) described the formation of hydrogen-bonded dimers and sheets in a structurally related compound, which can influence the compound's solubility and melting point (Quiroga et al., 2013).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards electrophiles or nucleophiles can be inferred from the functional groups present in the molecule. Studies on similar compounds, like the one by Ivanov et al. (2020), who investigated the crystal structures and reactivity of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, provide insights into how the pyrazole core and substituents affect chemical behavior (Ivanov et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Compounds structurally similar to 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine have been synthesized to explore their structural characteristics and potential applications. For instance, Ö. Tamer et al. (2016) synthesized a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and analyzed its molecular structure using X-ray diffraction and various spectroscopic methods. The study highlights the compound's stability and nonlinear optical properties, indicating potential applications in materials science and photonics (Ö. Tamer et al., 2016).
Reactivity and Derivative Formation
The reactivity of pyrazole derivatives has been a topic of interest due to their versatility in forming biologically active compounds. For example, L. Mironovich and D. Shcherbinin (2014) investigated the reactivity of a pyrazolo[5,1-с][1,2,4]triazine derivative, showcasing its potential in creating a range of compounds with different applications, from pharmaceuticals to materials science (L. Mironovich & D. Shcherbinin, 2014).
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-2-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-14-5-11-17(12-6-14)23-19(21)13-18(22-23)15-7-9-16(10-8-15)20(2,3)4/h5-13H,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWTMTZBMLBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)


![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)